H-DL-Arg-DL-Pro-DL-Pro-Gly-DL-Phe-OH
Description
Structure
2D Structure
Properties
IUPAC Name |
2-[[2-[[1-[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H40N8O6/c28-18(9-4-12-31-27(29)30)24(38)35-14-6-11-21(35)25(39)34-13-5-10-20(34)23(37)32-16-22(36)33-19(26(40)41)15-17-7-2-1-3-8-17/h1-3,7-8,18-21H,4-6,9-16,28H2,(H,32,37)(H,33,36)(H,40,41)(H4,29,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USSUMSBPLJWFSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)N)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H40N8O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
572.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Significance of Peptide Based Research in Contemporary Chemical Biology
Peptide-based research is a cornerstone of modern chemical biology, offering powerful tools and therapeutic candidates to address a wide array of biological questions. Peptides, which are short chains of amino acids, are fundamental to countless physiological processes, acting as hormones, neurotransmitters, and signaling molecules. longdom.orgnih.gov Their importance is underscored by their diverse roles in cell communication, immune responses, and the regulation of enzymatic activity. longdom.org
The versatility of peptides has spurred significant interest in their application in medicine and biotechnology. longdom.org Researchers are harnessing peptides for drug discovery, the development of novel ligands for G protein-coupled receptors, and the creation of diagnostic tools. longdom.orgrsc.org Synthetic peptides, in particular, have opened up new avenues of research, allowing for the creation of molecules with tailored properties for specific applications, such as in cancer therapy, vaccine design, and as antimicrobial agents. nih.govbiomatik.com The ability to synthesize peptides with unnatural amino acids or specific modifications further expands their functional diversity, enabling the development of innovative materials and therapeutics. biomatik.comnih.gov
Rationale for the Academic Investigation of H Dl Arg Dl Pro Dl Pro Gly Dl Phe Oh
While specific research on H-DL-Arg-DL-Pro-DL-Pro-Gly-DL-Phe-OH is not extensively documented in public literature, the rationale for its academic investigation can be inferred from its unique composition. The inclusion of both D- and L-amino acids is a key feature that suggests a focus on creating peptides with enhanced stability against enzymatic degradation. D-peptides are known for their superior metabolic stability and reduced immunogenicity compared to their natural L-counterparts. pnas.org
The investigation of a de novo peptide like this one is likely driven by a desire to understand the fundamental relationships between amino acid sequence, stereochemistry, and the resulting three-dimensional structure and function. Such studies are crucial for the rational design of new peptide-based therapeutics and biomaterials. nih.govrsc.org The specific sequence may be designed to target a particular biological receptor or to self-assemble into a specific nanostructure, with the alternating stereochemistry potentially influencing its binding affinity and specificity.
Historical and Conceptual Precedents in Pentapeptide Design and Analysis
The study of pentapeptides has a rich history, forming a significant part of the broader field of peptide chemistry. Pentapeptides, consisting of five amino acid residues, are large enough to adopt defined secondary structures and exhibit specific biological activities, yet small enough to be readily synthesized and analyzed. This makes them ideal model systems for investigating principles of protein folding, molecular recognition, and catalysis.
Historically, the development of solid-phase peptide synthesis (SPPS) by Robert Bruce Merrifield revolutionized the field, making the routine synthesis of peptides up to 50 amino acids long a feasible endeavor. biomatik.com This technological advance paved the way for the systematic study of structure-activity relationships in peptides. More recently, computational methods and deep learning have been employed in the de novo design of peptides with specific functions, such as antimicrobial activity or the ability to bind to specific protein conformers. nih.govrsc.org The analysis of such peptides typically involves techniques like high-pressure liquid chromatography (HPLC) and mass spectrometry to determine their purity and sequence. nih.govlibretexts.org
Overview of the Specific Amino Acid Residues and Their Potential Academic Relevance Within H Dl Arg Dl Pro Dl Pro Gly Dl Phe Oh
The academic relevance of H-DL-Arg-DL-Pro-DL-Pro-Gly-DL-Phe-OH is deeply rooted in the properties of its constituent amino acid residues. The specific combination and stereochemistry of these residues suggest a deliberate design aimed at achieving particular structural and functional characteristics.
| Amino Acid | Abbreviation | Chirality | Potential Academic Relevance |
| Arginine | Arg | DL | The presence of the guanidinium (B1211019) group in arginine provides a positive charge at physiological pH, enabling electrostatic interactions with negatively charged biological targets such as nucleic acids or acidic residues in proteins. The DL-form suggests an investigation into how stereochemistry affects these interactions and the peptide's overall structure. |
| Proline | Pro | DL | The unique cyclic structure of proline restricts the conformational flexibility of the peptide backbone, often inducing turns or kinks. The presence of two consecutive proline residues, and in both D and L forms, would create significant structural constraints, making it a key element for studying peptide structure and stability. |
| Glycine (B1666218) | Gly | - | As the simplest amino acid with no side chain, glycine provides maximal conformational flexibility to the peptide backbone. Its inclusion can be crucial for allowing specific folding patterns or for acting as a hinge region in the peptide's structure. |
| Phenylalanine | Phe | DL | The bulky, hydrophobic aromatic side chain of phenylalanine can participate in hydrophobic and stacking interactions, which are critical for binding to protein surfaces and for the self-assembly of peptides. The use of the DL-form allows for the exploration of how stereochemistry influences these non-covalent interactions. |
The combination of charged (Arginine), conformationally restricted (Proline), flexible (Glycine), and hydrophobic (Phenylalanine) residues, along with the use of both D and L stereoisomers, makes this compound a compelling subject for fundamental peptide research. Studies on this molecule could provide valuable insights into the principles of peptide design, folding, and molecular recognition.
An in-depth examination of the synthetic pathways for the peptide this compound reveals a landscape of sophisticated chemical and biochemical strategies. The incorporation of both D- and L-amino acids presents unique challenges and opportunities in peptide synthesis, necessitating advanced methodologies to ensure high purity and yield. This article explores optimized solid-phase and solution-phase techniques, as well as emerging chemoenzymatic approaches for the construction of this specific pentapeptide and its analogues.
Computational Predictive Modeling and De Novo Design Inspired by H Dl Arg Dl Pro Dl Pro Gly Dl Phe Oh
Quantitative Structure-Activity Relationship (QSAR) Modeling for H-DL-Arg-DL-Pro-DL-Pro-Gly-DL-Phe-OH Series
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For a series of peptides derived from the this compound scaffold, QSAR can be a powerful tool to predict the activity of novel analogues and guide the design of more potent molecules. rsc.org
The process begins with the creation of a dataset of peptides based on the parent sequence, where specific amino acids are systematically substituted. The biological activity of each peptide, such as its binding affinity to a target receptor or its inhibitory concentration (IC50), is experimentally determined. nih.gov Subsequently, various molecular descriptors are calculated for each peptide. These descriptors quantify physicochemical properties like molecular weight, charge, hydrophobicity, and steric parameters, as well as topological and 3D structural features. nih.govmdpi.com
Using statistical methods like Multiple Linear Regression (MLR) or more advanced machine learning algorithms, a QSAR model is constructed that links the descriptors (independent variables) to the biological activity (dependent variable). nih.govacs.org For instance, a model for a series of this compound analogues might reveal that increased positive charge at the N-terminus and specific hydrophobic characteristics at the C-terminus are critical for activity.
The quality of a QSAR model is assessed through rigorous validation, including internal validation (e.g., leave-one-out cross-validation, q²) and external validation using a test set of peptides not used in model training (R²_pred). nih.govacs.org A well-validated model can then be used to screen virtual libraries of related peptides, prioritizing the most promising candidates for synthesis and experimental testing, thereby accelerating the discovery process. rsc.org
Table 1: Hypothetical QSAR Data for this compound Analogues
| Peptide Analogue | Experimental Activity (log(1/IC50)) | Descriptor 1 (Charge) | Descriptor 2 (Hydrophobicity) | Predicted Activity (log(1/IC50)) |
| This compound | 5.2 | +1.0 | 1.5 | 5.1 |
| H-DL-Lys-DL-Pro-DL-Pro-Gly-DL-Phe-OH | 5.0 | +1.0 | 1.4 | 4.9 |
| H-DL-Arg-DL-Ala-DL-Pro-Gly-DL-Phe-OH | 4.5 | +1.0 | 1.2 | 4.6 |
| H-DL-Arg-DL-Pro-DL-Pro-Gly-DL-Tyr-OH | 5.4 | +1.0 | 1.6 | 5.3 |
| H-DL-Arg-DL-Pro-DL-Pro-Ala-DL-Phe-OH | 4.8 | +1.0 | 1.3 | 4.7 |
Note: This table is for illustrative purposes only. The data is hypothetical and intended to demonstrate the principles of a QSAR study.
Molecular Docking and Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (the ligand) when bound to a second (the receptor). cambridge.org For this compound, docking simulations can elucidate how it interacts with a specific protein target at an atomic level. This is crucial for understanding its mechanism of action and for structure-based drug design. frontiersin.org
The process requires the 3D structures of both the peptide and the target protein, which can be obtained from experimental methods like X-ray crystallography or predicted using modeling tools such as PEP-FOLD. frontiersin.org Docking algorithms then systematically explore the conformational space of the peptide within the binding site of the protein, calculating the binding energy for each pose. nih.govbiorxiv.org These algorithms can be global, searching the entire protein surface for potential binding sites, or local, focusing on a known binding pocket. cambridge.org
For this compound, docking could reveal key interactions, such as:
Ionic Bonds: The positively charged guanidinium (B1211019) group of Arginine forming salt bridges with negatively charged residues (e.g., Aspartate or Glutamate) on the target protein.
Hydrogen Bonds: The peptide backbone and amino acid side chains acting as hydrogen bond donors and acceptors.
Hydrophobic Interactions: The Proline rings and the aromatic ring of Phenylalanine fitting into hydrophobic pockets on the receptor surface. nih.gov
The results are typically ranked by a scoring function that estimates the binding free energy. frontiersin.org The top-ranked poses provide a structural hypothesis of the binding mode, which can be further validated and refined using more computationally intensive methods like molecular dynamics (MD) simulations. frontiersin.org MD simulations can assess the stability of the predicted peptide-protein complex over time in a simulated physiological environment. frontiersin.org
Table 2: Example of Predicted Interactions from a Molecular Docking Simulation
| Peptide Residue | Protein Residue | Interaction Type | Predicted Distance (Å) |
| DL-Arg | GLU-221 | Ionic Bond | 2.8 |
| DL-Arg | ASP-150 | Hydrogen Bond | 3.1 |
| DL-Pro | LEU-189 | Hydrophobic | 3.9 |
| DL-Phe | TRP-45 | π-π Stacking | 4.5 |
| Gly (Backbone O) | SER-152 | Hydrogen Bond | 2.9 |
Note: This table is for illustrative purposes only. The data is hypothetical and represents potential outputs from a molecular docking study.
Pharmacophore Modeling and Virtual Screening for this compound Scaffolds
A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. acs.org These features include hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and positive/negative ionizable groups. nih.govacs.org For the this compound scaffold, a pharmacophore model can be developed either based on the structure of the peptide bound to its target (structure-based) or from a set of known active analogues (ligand-based). nih.govmdpi.com
A potential pharmacophore for this peptide might include:
A positive ionizable feature corresponding to the Arginine side chain.
One or more hydrophobic features representing the Proline and Phenylalanine residues.
Hydrogen bond acceptor/donor features from the peptide backbone.
Once developed and validated, this 3D pharmacophore model serves as a powerful query for virtual screening of large chemical databases. acs.orgnih.gov The screening process rapidly filters millions of compounds, identifying those that geometrically and chemically match the pharmacophore model. nih.gov The resulting "hit list" contains structurally diverse molecules that are predicted to be active against the same target as the original peptide. acs.org These hits can then be subjected to further computational analysis, such as molecular docking, and prioritized for experimental validation, providing a time- and cost-effective strategy for discovering novel lead compounds. nih.gov
Machine Learning and Artificial Intelligence Approaches for Peptide Activity Prediction Based on this compound Data
Machine learning (ML) and artificial intelligence (AI) are transforming peptide drug discovery by enabling the analysis of complex, high-dimensional data. mdpi.combenthamdirect.com For a dataset built around this compound and its analogues, ML models can learn intricate structure-activity relationships that are often missed by traditional QSAR methods. mdpi.com
Various ML algorithms can be employed, including Random Forests, Support Vector Machines (SVM), and deep learning neural networks. mdpi.comarxiv.org These models are trained on a dataset where peptides are represented by numerical descriptors (as in QSAR) or directly by their sequences. nih.gov The models can be trained for either:
Regression: Predicting a continuous activity value, such as binding affinity. mdpi.com
Classification: Predicting a categorical class, such as 'active' or 'inactive'. nih.govmdpi.com
A key advantage of ML is its ability to handle vast and complex feature sets, leading to more robust and accurate predictive models. arxiv.org For example, a deep learning model could learn to recognize subtle sequence motifs or spatial arrangements within analogues of this compound that are critical for bioactivity. youtube.com These trained models can rapidly predict the activity of new, untested peptides, guiding experimental efforts toward the most promising candidates and accelerating the design-make-test cycle. benthamdirect.comresearchgate.net
De Novo Peptide Design Leveraging Structural Motifs from this compound
The de novo design process can be broadly categorized into several approaches:
Structure-Based Generation: A target protein's binding site is used as a template. Peptide fragments or individual amino acids are computationally "grown" within the pocket to maximize favorable interactions. researchgate.net
Sequence-Based Generation: A large library of virtual sequences is generated and then computationally screened for predicted binding affinity and structural stability. researchgate.net
Joint Optimization: Advanced algorithms simultaneously optimize the peptide's sequence and its 3D conformation in the context of the target's binding site. researchgate.netacs.org
By leveraging the key features of this compound, a de novo design algorithm could be constrained to explore new sequences that retain, for example, a positive charge at position one and a hydrophobic residue at position five, while varying the internal core to optimize binding to a new target. This approach allows for the exploration of a vast chemical space beyond simple analogues, potentially leading to the discovery of peptides with novel functions or improved properties. acs.org
Optimizing a peptide's sequence and conformation for a specific function is a complex computational challenge due to the vast number of possible combinations. Various optimization algorithms are employed in de novo design to efficiently search this landscape. researchgate.netjpt.com
Monte Carlo (MC) Methods: These algorithms, often used in frameworks like Rosetta, perform a stochastic search. nih.govpnas.org The process involves making random changes to the peptide sequence or structure (a "move") and accepting or rejecting the move based on a calculated energy score. nih.gov This allows the exploration of the conformational landscape to find low-energy, stable solutions. pnas.org
Genetic Algorithms (GA): Inspired by natural evolution, GAs start with a population of peptide sequences. They apply operations like mutation (changing an amino acid), crossover (combining parts of two sequences), and selection (keeping the "fittest" peptides based on a scoring function) over multiple generations to evolve optimal sequences. nih.gov
Bayesian Optimization (BO): This is an efficient strategy for optimizing functions that are expensive to evaluate, such as experimental binding assays. researchgate.net BO builds a probabilistic model of the relationship between peptide sequence and activity, and uses it to select the most informative new peptides to test in each iteration, aiming to find the optimal sequence in as few steps as possible. researchgate.net
Gradient-Based Optimization: Used in deep learning approaches like trRosetta, this method calculates the gradient of a loss function (the difference between a predicted structure and a target structure) with respect to the input sequence. pnas.org By following the gradient, the algorithm can efficiently optimize a sequence to fold into a desired 3D shape. pnas.org
These algorithms are the engines of de novo design, enabling the creation of peptides like those inspired by the this compound scaffold, which are tailored for high affinity, specificity, and stability. nih.gov
Advanced Analytical and Bioanalytical Method Development for H Dl Arg Dl Pro Dl Pro Gly Dl Phe Oh
High-Resolution Mass Spectrometry for Characterization and Quantification
High-resolution mass spectrometry (HRMS) is a cornerstone in the analysis of synthetic peptides, offering unparalleled accuracy in mass determination and the ability to elucidate detailed structural information. nih.govchromatographyonline.comresearchgate.net For H-DL-Arg-DL-Pro-DL-Pro-Gly-DL-Phe-OH, HRMS is critical for verifying its molecular weight and confirming its amino acid sequence.
Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) Techniques
Both Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are soft ionization techniques widely employed for the analysis of biomolecules like peptides, as they minimize fragmentation during the ionization process. wikipedia.orgcreative-proteomics.com
Electrospray Ionization (ESI) is particularly well-suited for analyzing peptides from liquid solutions, making it highly compatible with liquid chromatography (LC-MS). nih.govdtic.mil In ESI, a high voltage is applied to a liquid containing the analyte, creating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase peptide ions, often with multiple charges. ijpca.org This characteristic allows for the analysis of high-mass compounds on mass spectrometers with a limited mass-to-charge (m/z) range. For this compound, ESI-MS would be instrumental in obtaining accurate molecular weight information and is readily coupled with HPLC for purity analysis. nih.gov
Matrix-Assisted Laser Desorption/Ionization (MALDI) involves co-crystallizing the peptide sample with an energy-absorbing matrix. wikipedia.orgscripps.edu A pulsed laser irradiates the sample, causing desorption and ionization of the peptide, typically resulting in singly charged ions. wikipedia.orgnih.gov MALDI is known for its high sensitivity, tolerance to salts, and speed, making it an excellent tool for rapid molecular weight determination and peptide mass fingerprinting. nih.govnih.govcreative-proteomics.com
| Ionization Technique | Principle | Typical Ions Formed | Key Advantages for Peptide Analysis |
| Electrospray Ionization (ESI) | Formation of ions from solution by applying a high voltage, creating charged droplets that evaporate to produce gas-phase ions. ijpca.org | Multiply charged ions (e.g., [M+nH]ⁿ⁺) | Excellent compatibility with liquid chromatography (LC-MS), suitable for analyzing complex mixtures and obtaining accurate mass measurements from solutions. nih.gov |
| Matrix-Assisted Laser Desorption/Ionization (MALDI) | Co-crystallization of the analyte with a matrix that absorbs laser energy, leading to desorption and ionization of the analyte. wikipedia.orgscripps.edu | Predominantly singly charged ions (e.g., [M+H]⁺) | High sensitivity, speed, and tolerance to buffers and salts, making it ideal for high-throughput screening and analysis of purified samples. nih.govnih.gov |
Fragmentation Pattern Analysis (MS/MS) for Sequence Confirmation and Post-Translational Modifications
Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the amino acid sequence of a peptide. nih.govnih.gov In an MS/MS experiment, a specific peptide ion (precursor ion) is selected and then fragmented by collision with an inert gas, a process known as collision-induced dissociation (CID). libretexts.org The resulting fragment ions (product ions) are then analyzed to reveal the peptide's sequence. creative-proteomics.comlibretexts.org
The fragmentation of peptides in MS/MS typically occurs at the peptide bonds, generating a series of characteristic ions, most commonly b- and y-ions. The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing for the deduction of the peptide sequence. libretexts.org
For this compound, the presence of two consecutive proline residues presents a unique challenge and a distinct fragmentation pattern. Cleavage N-terminal to proline residues is often highly efficient and can dominate the MS/MS spectrum. osu.edunih.gov This "proline effect" can be both a help and a hindrance. While it provides a strong indication of proline's presence, it can sometimes suppress other informative fragment ions. osu.edunih.gov The fragmentation of the Arg-Pro and Pro-Pro bonds would be of particular interest in the MS/MS analysis of this peptide. Studies have shown that fragmentation at the Xxx-Pro bond is significant, and its intensity can vary depending on the preceding amino acid (Xxx). osu.edu Furthermore, the fragmentation behavior of proline-containing peptides can be complex, sometimes involving cyclization and non-direct sequence ions. nih.gov
Unexpected modifications to the peptide can also be identified through MS/MS analysis by observing mass shifts in the fragment ions. acs.org While post-translational modifications are not expected in a synthetic peptide, unintended modifications during synthesis could be detected.
Chromatographic Separation Techniques for Purity Assessment and Isomer Resolution
Chromatographic techniques are essential for assessing the purity of synthetic peptides and for resolving the various isomers present in a complex mixture like this compound. dtic.milnih.govcreative-proteomics.comnih.govchromatographytoday.compepdd.comjackwestin.comdownstreamcolumn.combiocompare.com
High-Performance Liquid Chromatography (HPLC) Method Development (RP-HPLC, SEC, IEX)
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis and purification of peptides. mtoz-biolabs.comnih.govmtoz-biolabs.com
Reversed-Phase HPLC (RP-HPLC) is the most widely used chromatographic mode for peptide analysis. pepdd.comnih.govcreative-proteomics.com It separates peptides based on their hydrophobicity. pepdd.com The stationary phase is non-polar (e.g., C18 or C8), and the mobile phase is a polar solvent system, typically a mixture of water and an organic solvent like acetonitrile, with an acidic modifier such as trifluoroacetic acid (TFA). pepdd.comaltabioscience.com Peptides are eluted with an increasing gradient of the organic solvent. For this compound, RP-HPLC would be the primary method for assessing purity, separating it from deletion sequences or other synthetic impurities. pepdd.com The choice of the stationary phase (e.g., C18 for smaller peptides) and optimization of the gradient are crucial for achieving good resolution. harvardapparatus.com
Size-Exclusion Chromatography (SEC) separates molecules based on their size in solution. jackwestin.comnih.gov It is useful for separating peptides from smaller or larger impurities and can also be used to study peptide aggregation. nih.gov While less common for purity assessment of small synthetic peptides, it can be a valuable tool, especially as a preliminary purification step. technosaurus.co.jp The use of denaturing agents in the mobile phase can help to minimize secondary interactions between the peptide and the stationary phase. technosaurus.co.jp
Ion-Exchange Chromatography (IEX) separates molecules based on their net charge. waters.comwaters.com Peptides, being composed of amino acids, can carry positive or negative charges depending on the pH of the mobile phase. waters.com Anion-exchange chromatography is used for acidic peptides, while cation-exchange chromatography is suitable for basic peptides. waters.com Given the presence of the basic amino acid Arginine, cation-exchange chromatography could be a viable technique for the purification and analysis of this compound. phenomenex.comnih.gov IEX can be a powerful tool for separating peptides with subtle differences in charge, such as those with deamidation. phenomenex.com Combining IEX with RP-HPLC can provide a highly efficient two-dimensional purification strategy. downstreamcolumn.com
| HPLC Mode | Separation Principle | Primary Application for this compound |
| Reversed-Phase (RP-HPLC) | Hydrophobicity pepdd.com | Purity assessment, separation from synthetic impurities. pepdd.comcreative-proteomics.com |
| Size-Exclusion (SEC) | Molecular Size nih.gov | Removal of significantly smaller or larger impurities, analysis of aggregation. nih.govtechnosaurus.co.jp |
| Ion-Exchange (IEX) | Net Charge waters.comwaters.com | Separation based on charge, particularly useful due to the basic Arginine residue. phenomenex.com |
Chiral Chromatography for DL-Isomer Separation and Quantification
The presence of both D- and L-amino acids in this compound makes chiral chromatography essential for its complete characterization. Chiral stationary phases (CSPs) are designed to interact differently with enantiomers, allowing for their separation. mdpi.comchromatographytoday.com
The direct separation of peptide stereoisomers can be challenging. However, various CSPs, such as those based on cyclodextrins, macrocyclic antibiotics, and cinchona alkaloids, have been developed for the chiral separation of amino acids and peptides. mdpi.comchromatographytoday.comchiraltech.com For instance, cinchona alkaloid-derived zwitterionic CSPs have shown versatility in resolving free amino acids and small peptides. chiraltech.com The separation of dipeptides containing DL-amino acids has been demonstrated on amylose-based chiral columns, where the mechanism of recognition involves hydrogen bonding and π-π interactions. researchgate.net
Alternatively, pre-column derivatization with a chiral reagent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA) or its analogs, can be used. nih.gov The resulting diastereomers can then be separated on a standard achiral RP-HPLC column. This approach can also enhance detection sensitivity. nih.gov
Capillary Electrophoresis (CE) for Peptide Analysis
Capillary Electrophoresis (CE) is a high-resolution separation technique that separates molecules based on their charge-to-mass ratio in an electric field. nih.govnih.gov It is an excellent complementary technique to HPLC because its separation mechanism is fundamentally different. nih.gov CE is particularly well-suited for the analysis of polar and charged molecules like peptides. nih.gov
Different modes of CE can be applied to peptide analysis:
Capillary Zone Electrophoresis (CZE) is the most common mode and separates ions based on their electrophoretic mobility. ijpca.org
Capillary Isoelectric Focusing (CIEF) separates peptides based on their isoelectric point. nih.gov
Capillary Electrochromatography (CEC) combines the principles of both CE and HPLC. ijpca.org
CE offers high efficiency and requires only very small sample volumes. nih.gov The optimization of separation conditions, including buffer pH, concentration, and the use of additives, is crucial for successful peptide analysis by CE. nih.gov CE coupled with mass spectrometry (CE-MS) is a powerful tool for the discrete detection and identification of peptide isomers. ijpca.orgmdpi.com
Development of Bioanalytical Assays for this compound in Non-Clinical Biological Matrices (e.g., in vitro media, animal tissues)
The development of a robust bioanalytical assay is fundamental for the quantitative determination of this compound in complex non-clinical biological matrices such as cell culture media or animal tissue homogenates. These matrices contain a multitude of endogenous substances, including proteins, lipids, and other metabolites, that can interfere with the analysis. youtube.comnih.gov
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical platform for peptide quantification due to its high selectivity, sensitivity, and accuracy. mdpi.comnih.gov An LC-MS/MS method for this peptide would typically involve optimizing chromatographic conditions to achieve separation from matrix components and potential isomers. The mass spectrometer would be operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for the analyte and a suitable internal standard are monitored to ensure specificity and achieve precise quantification, even at low concentrations. acs.org Given the peptide's origin as a bradykinin (B550075) metabolite, the assay must be selective enough to distinguish it from bradykinin and its other degradation products. nih.gov
Effective sample preparation is a critical step to remove interfering components from the biological matrix and to concentrate the analyte, thereby improving the reliability and sensitivity of the assay. nih.gov The primary goals are to achieve high and reproducible recovery of the peptide while minimizing matrix effects that can suppress or enhance the analyte signal during mass spectrometric detection. youtube.com Common strategies for peptide extraction from in vitro media and animal tissues include protein precipitation and solid-phase extraction (SPE). mdpi.comcdc.gov
Protein Precipitation (PPT): This is a rapid and straightforward technique where a water-miscible organic solvent, such as acetonitrile, or an acid, like trichloroacetic acid (TCA), is added to the sample. mdpi.com This process denatures and precipitates the majority of proteins, which are then removed by centrifugation. While simple, PPT may result in a less clean extract compared to other methods, potentially leading to more significant matrix effects.
Solid-Phase Extraction (SPE): SPE offers a more selective and thorough cleanup by utilizing a solid sorbent to isolate the peptide from the sample matrix. mdpi.comnih.gov For a peptide like this compound, a mixed-mode SPE sorbent with both reversed-phase and ion-exchange properties would be highly effective. youtube.com The reversed-phase mechanism would retain the peptide based on the hydrophobicity of the phenylalanine residue, while the strong cation-exchange mechanism would bind the positively charged arginine residue, providing a high degree of specificity and resulting in a cleaner final extract. youtube.com
Table 1: Comparison of Sample Preparation Strategies for this compound
| Strategy | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Protein Precipitation (PPT) | Addition of organic solvent (e.g., Acetonitrile) or acid (e.g., TCA) to precipitate proteins. | Fast, simple, low cost, suitable for high-throughput screening. nih.govmdpi.com | Less effective cleanup, potential for significant matrix effects, possible co-precipitation of analyte. mdpi.com |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while impurities are washed away; analyte is then eluted with a different solvent. | High recovery, excellent cleanup, reduces matrix effects, allows for sample concentration. mdpi.comnih.gov | More time-consuming, higher cost per sample, requires method development. nih.gov |
| Ultrafiltration | Uses a semi-permeable membrane to separate the peptide from high-molecular-weight proteins based on size. nih.govnih.gov | Can be used to separate free vs. protein-bound peptide, relatively simple procedure. nih.gov | Potential for non-specific binding to the filter membrane, risk of membrane fouling. nih.gov |
Once a quantitative method is developed, it must be validated to ensure its performance is reliable and reproducible for its intended purpose. nih.gov Validation is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH). nih.gov The key parameters assessed include accuracy, precision, selectivity, linearity, and sensitivity (limits of detection and quantification).
Accuracy & Precision: Accuracy reflects how close the measured values are to the true value, while precision measures the closeness of repeated measurements. nih.gov These are typically evaluated at multiple concentration levels, including low, medium, and high-quality control (QC) samples, both within a single analytical run (intra-day) and across different runs (inter-day). nih.gov
Linearity & Range: The linearity of an assay is its ability to produce results that are directly proportional to the concentration of the analyte within a given range. A calibration curve is generated by analyzing standards at several concentrations, and the relationship is typically assessed using a linear regression model. mdpi.com
Limit of Detection (LOD) & Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable accuracy and precision. nih.gov The LOQ is a critical parameter for assays intended to measure low endogenous or therapeutic concentrations. mdpi.com
Table 2: Typical Validation Parameters and Acceptance Criteria for a Bioanalytical LC-MS/MS Assay
| Parameter | Description | Common Acceptance Criteria |
|---|---|---|
| Accuracy | Closeness of mean test results to the true concentration. | Within ±15% of the nominal value (±20% at the LOQ). acs.org |
| Precision | Repeatability of measurements, expressed as coefficient of variation (%CV). | ≤15% CV (≤20% CV at the LOQ). acs.org |
| Linearity | Proportionality of signal to concentration over a defined range. | Correlation coefficient (r²) ≥ 0.99. acs.org |
| Selectivity | Ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the analyte's retention time in blank matrix. youtube.com |
| Limit of Quantification (LOQ) | Lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. | Signal-to-noise ratio >10; accuracy and precision criteria must be met. nih.gov |
Stability Studies of this compound in Solution and Biological Systems (Excluding Pharmacokinetics/ADME)
Stability studies are crucial to define the handling and storage conditions under which the peptide remains intact and its concentration does not change over time. sb-peptide.com Instability can lead to the underestimation of the peptide's concentration and the misinterpretation of experimental results. researchgate.net These studies evaluate the peptide's integrity in various solutions (e.g., stock solutions used for calibration standards) and in the biological matrix itself under different conditions.
Evaluations typically include:
Freeze-Thaw Stability: Assesses degradation after multiple cycles of freezing and thawing, which can occur during sample handling.
Short-Term (Bench-Top) Stability: Determines stability at room temperature for a period reflecting the time samples might be left out during processing. mdpi.com
Long-Term Storage Stability: Confirms that the peptide is stable when stored frozen (e.g., at -20°C or -80°C) for the duration of a study. sb-peptide.com
Stock Solution Stability: Verifies the stability of the peptide in the solvent used to prepare stock and working standard solutions. mdpi.com
The stability of a peptide is highly dependent on its amino acid sequence, as well as external factors like pH, temperature, buffer composition, and exposure to light and oxygen. sb-peptide.comresearchgate.net
Understanding the potential degradation pathways of this compound is essential for developing stable formulations and interpreting stability data. The primary degradation mechanisms for peptides include enzymatic proteolysis, chemical modifications like oxidation, and physical instability such as aggregation.
Enzymatic Degradation: In biological systems, peptides are susceptible to cleavage by proteases. researchgate.net However, the presence of D-amino acids at every position in this compound is expected to confer significant resistance to common proteases like trypsin and chymotrypsin, which are stereospecific for L-amino acids. libretexts.orgnih.gov While the all-L version of this peptide is readily cleaved, the D,L-form would be exceptionally stable against enzymatic attack, a key characteristic differentiating it from its natural counterpart. nih.gov The Pro-Pro sequence also inherently provides resistance to many peptidases.
Oxidation: The Phenylalanine residue is susceptible to non-enzymatic oxidation by reactive oxygen species (ROS). nih.gov This process can convert the phenylalanine into non-physiological tyrosine isomers, such as meta-tyrosine and ortho-tyrosine, altering the peptide's structure and potentially its function. nih.gov This chemical degradation pathway is generally not dependent on the stereochemistry of the amino acid.
Aggregation: Peptides, particularly those containing hydrophobic residues like Phenylalanine, have a tendency to self-associate and form aggregates. nih.gov This process can be influenced by factors such as peptide concentration, pH, ionic strength, and temperature. acs.orgresearchgate.net Phenylalanine itself has been shown to form amyloid-like fibrils, and this intrinsic property could drive the aggregation of the pentapeptide under certain physiological or storage conditions, leading to loss of soluble material and potential physical instability. nih.gov
Table 3: Potential Degradation Pathways for this compound
| Degradation Pathway | Description | Residues Involved | Influencing Factors |
|---|---|---|---|
| Enzymatic Degradation | Cleavage of peptide bonds by proteases. | All residues | Unlikely to be significant due to the presence of D-amino acids at all positions, which confers high resistance to standard proteases. nih.gov |
| Oxidation | Covalent modification by reactive oxygen species (ROS). | Phenylalanine (Phe) | Presence of oxidizing agents, exposure to light, metal ions. nih.gov |
| Aggregation | Self-association of peptide molecules to form soluble oligomers or insoluble fibrils. | Phenylalanine (Phe) | High peptide concentration, pH, temperature, ionic strength. nih.govacs.orgresearchgate.net |
| Hydrolysis | Cleavage of peptide bonds via a chemical (non-enzymatic) process. | All peptide bonds | Extreme pH (acidic or basic conditions), elevated temperature. sb-peptide.com |
Future Research Trajectories and Unaddressed Challenges for H Dl Arg Dl Pro Dl Pro Gly Dl Phe Oh
Exploration of Novel Biological Targets and Mechanisms of Action
The presence of both arginine and proline residues in H-DL-Arg-DL-Pro-DL-Pro-Gly-DL-Phe-OH suggests it may belong to the class of proline-rich antimicrobial peptides (PrAMPs) and arginine-rich cell-penetrating peptides (CPPs). unityfvg.itfrontiersin.org Future research will likely focus on elucidating its specific intracellular targets and mechanisms of action.
PrAMPs are known to translocate into the cytoplasm of bacterial cells and inhibit crucial intracellular processes. dovepress.com Potential intracellular targets for this compound could include the 70S ribosome, where it might interfere with protein synthesis, or molecular chaperones like DnaK, leading to the accumulation of misfolded proteins. nih.govunits.it The D-amino acids in its sequence could enhance its stability within the bacterial cytoplasm, prolonging its inhibitory effects.
The arginine-rich nature of the peptide suggests it may act as a cell-penetrating peptide. nih.govacs.org The primary mechanisms of cellular uptake for arginine-rich CPPs are direct membrane translocation and endocytosis. mdpi.comnih.gov Future investigations should aim to determine the preferred pathway for this specific peptide and whether it can carry molecular cargo into cells. The presence of D-amino acids might influence its interaction with the cell membrane and its subsequent internalization. lifetein.com
A key challenge will be to identify specific receptors or binding partners on or within cells. The unique stereochemistry of this compound means that it may interact with targets in a manner distinct from its all-L or all-D counterparts.
| Potential Biological Target | Predicted Mechanism of Action |
| 70S Ribosome | Inhibition of protein synthesis |
| DnaK Chaperone | Induction of protein misfolding |
| Cell Membrane | Alteration of membrane permeability |
Integration of Omics Technologies for Systems-Level Understanding
A comprehensive understanding of the biological effects of this compound will necessitate the integration of various "omics" technologies. Proteomics and metabolomics, in particular, will be instrumental in mapping the systemic response to this peptide.
Mass spectrometry (MS)-based proteomics presents a powerful tool for identifying D-amino acid-containing peptides (DAACPs); however, the isomerization of amino acids does not change the peptide's mass, making detection challenging. springernature.comnih.gov Advanced techniques such as ion mobility-mass spectrometry (IM-MS) will be crucial for distinguishing between stereoisomers and identifying the precise location of D-amino acids within the peptide and its metabolites. mdpi.comtandfonline.comacs.org Specialized software that can account for non-canonical amino acids will be necessary for accurate data analysis.
Metabolomics studies will be essential to trace the metabolic fate of this compound and to understand its impact on cellular metabolism. Chiral metabolomics, which focuses on the separation and quantification of enantiomers, will be particularly relevant. nih.gov
A significant challenge lies in the development of robust analytical platforms and bioinformatics tools that can handle the complexity of analyzing peptides with mixed chirality.
| Omics Technology | Application in this compound Research |
| Proteomics (MS-based) | Identification of peptide-protein interactions and post-translational modifications. |
| Ion Mobility-Mass Spectrometry | Separation and identification of stereoisomers of the peptide and its metabolites. |
| Metabolomics | Tracking the metabolic fate of the peptide and its impact on cellular pathways. |
Advancements in Stereoselective Peptide Synthesis for DL-Containing Sequences
The chemical synthesis of peptides containing both D- and L-amino acids, such as this compound, presents unique challenges, primarily the risk of racemization during synthesis. highfine.com Solid-phase peptide synthesis (SPPS) is the standard method, but the activation of protected amino acids can lead to the loss of stereochemical integrity. peptide.com
Future research in synthetic methodology will likely focus on the development of novel coupling reagents and protocols that minimize racemization. rsc.org The use of additives like 1-hydroxybenzotriazole (HOBt) and its derivatives has been shown to suppress isomerization. peptide.com Protecting groups that are labile under mild conditions can also help to preserve the chirality of the amino acids. nih.gov The synthesis of long peptides with mixed chirality is particularly challenging due to cumulative risks of racemization and aggregation.
A significant hurdle is the purification and characterization of the final product to ensure stereochemical purity. Chiral chromatography and capillary electrophoresis are essential analytical techniques for separating and quantifying stereoisomers. acs.org
| Synthetic Challenge | Potential Solution |
| Racemization during coupling | Use of racemization-suppressing coupling reagents and additives. |
| Aggregation of growing peptide chain | Incorporation of backbone-protecting groups or pseudoprolines. |
| Purification of stereoisomers | Advanced chiral chromatography and capillary electrophoresis techniques. |
Development of Predictive Models for Peptide Degradation Pathways
The inclusion of D-amino acids in this compound is expected to confer resistance to enzymatic degradation by proteases. lifetein.comnih.gov However, the precise degradation pathways and the stability of this peptide in biological environments remain to be determined.
Experimental validation of these predictive models will be crucial and will involve incubating the peptide with various proteases and in biological fluids, followed by analysis of the degradation products by mass spectrometry. osdd.netcomputabio.comcrg.eu Understanding the degradation pathways will be essential for optimizing the peptide's stability and bioavailability for potential therapeutic applications.
| Predictive Tool/Method | Application for this compound |
| PeptideCutter | Initial prediction of potential cleavage sites (with limitations for D-amino acids). |
| Molecular Dynamics Simulations | Modeling peptide-protease interactions to predict binding and cleavage. |
| Machine Learning Algorithms | Training new models on data from D-amino acid containing peptides to predict stability. |
Application of this compound as a Chemical Probe for Biological Systems
The unique structural and potential biological properties of this compound make it a promising candidate for development as a chemical probe to investigate biological systems. nih.gov Its inherent resistance to proteolysis due to the presence of D-amino acids is a significant advantage for in vivo applications. nih.gov
One potential application is as a probe for studying G protein-coupled receptors (GPCRs), which are important drug targets. biorxiv.orgmdpi.com The peptide could be modified with a fluorescent tag to visualize its interaction with GPCRs on the cell surface. acs.org Phage display technologies could be employed to screen for GPCRs that bind to this peptide. mdpi.com
Furthermore, given its potential as an enzyme inhibitor, this compound could be developed into a probe to study the activity of specific proteases or other enzymes. Its stability would allow for prolonged monitoring of enzyme activity in complex biological samples.
The primary challenge in this area will be to identify the specific biological targets of the peptide with high affinity and selectivity. Once a target is identified, the peptide can be further optimized and functionalized to serve as a highly specific and stable chemical probe.
Q & A
Q. What are the critical parameters for synthesizing H-DL-Arg-DL-Pro-DL-Pro-Gly-DL-Phe-OH with high purity?
Methodological Answer: Synthesis requires stringent control of reaction conditions, including temperature (20–25°C), pH (optimized for peptide bond formation), and solvent selection (e.g., DMF or aqueous buffers). Post-synthesis purification via reversed-phase HPLC with gradients tailored to the compound’s hydrophobicity is essential to achieve >95% purity. Monitoring intermediate steps with mass spectrometry ensures sequence fidelity .
Q. Which analytical techniques are most reliable for structural characterization of this compound?
Methodological Answer: Use a combination of high-resolution mass spectrometry (HRMS) to confirm molecular weight and nuclear magnetic resonance (NMR) spectroscopy (1D and 2D experiments) to resolve stereochemistry and sequence. For dynamic structural insights, circular dichroism (CD) can assess secondary structure in solution .
Q. What safety protocols are recommended for handling this compound in the lab?
Methodological Answer: Follow GHS hazard guidelines: wear nitrile gloves, lab coats, and eye protection to avoid skin/eye irritation (H315/H319). Use fume hoods to prevent inhalation of aerosols (H335). Store at –20°C in airtight containers to minimize degradation. Emergency rinsing with water for 15 minutes is required upon exposure .
Q. How can researchers assess the compound’s preliminary biological activity?
Methodological Answer: Conduct cell-free binding assays (e.g., surface plasmon resonance [SPR]) to measure affinity for target receptors. Pair with enzymatic stability assays (e.g., incubation in simulated gastric fluid) to evaluate bioavailability. Dose-response curves in primary cell cultures can screen for cytotoxicity .
Advanced Research Questions
Q. How can synthesis yields be optimized without compromising stereochemical integrity?
Methodological Answer: Employ solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry, optimizing coupling times and reagent equivalents (e.g., 4-fold excess of amino acids). Use microwave-assisted synthesis to enhance reaction kinetics while maintaining low temperatures (≤40°C) to prevent epimerization. Monitor racemization via chiral HPLC during iterative cycles .
Q. How should contradictions in reported bioactivity data across studies be resolved?
Methodological Answer: Replicate experiments under standardized conditions (pH 7.4, 37°C) and validate target specificity using knockout cell lines. Compare binding kinetics via isothermal titration calorimetry (ITC) to rule out assay-specific artifacts. Cross-reference with structural data (e.g., X-ray crystallography) to confirm binding conformations .
Q. What computational strategies predict the compound’s interactions with biological targets?
Methodological Answer: Combine molecular docking (AutoDock Vina) with molecular dynamics (MD) simulations (AMBER or GROMACS) to model binding modes. Validate predictions against experimental SPR/ITC data. Free-energy perturbation (FEP) calculations can refine affinity estimates for mutant targets .
Q. What strategies mitigate degradation of this peptide under physiological conditions?
Methodological Answer: Introduce D-amino acids or PEGylation to enhance proteolytic resistance. Test stability in buffer systems mimicking physiological pH (7.4) and temperature. Use LC-MS to identify degradation products and modify labile residues (e.g., Gly or Phe) via site-specific substitutions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
